molecular formula C18H13F2NO4 B12517615 [1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid CAS No. 807615-03-8

[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid

Cat. No.: B12517615
CAS No.: 807615-03-8
M. Wt: 345.3 g/mol
InChI Key: NMHGDVAXUBOZLH-UHFFFAOYSA-N
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Description

[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid: is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or quinones.

    Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature, solvent).

Major Products Formed:

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole derivatives.

Mechanism of Action

The mechanism of action of [1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

807615-03-8

Molecular Formula

C18H13F2NO4

Molecular Weight

345.3 g/mol

IUPAC Name

2-[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid

InChI

InChI=1S/C18H13F2NO4/c1-9-12(8-17(23)24)13-7-11(22)3-5-16(13)21(9)18(25)10-2-4-14(19)15(20)6-10/h2-7,22H,8H2,1H3,(H,23,24)

InChI Key

NMHGDVAXUBOZLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)F)F)C=CC(=C2)O)CC(=O)O

Origin of Product

United States

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